Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate
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Overview
Description
Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate is a chemical compound known for its unique structure and properties It belongs to the class of selenazole derivatives, which are characterized by the presence of selenium in their molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate typically involves the reaction of 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the selenazole ring to its corresponding selenol derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Selenol derivatives.
Substitution: Various substituted selenazole derivatives.
Scientific Research Applications
Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s selenazole ring can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the methylsulfanyl group may interact with thiol-containing proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate
- Methyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate
Uniqueness
Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate is unique due to its butyl ester group, which imparts distinct physicochemical properties compared to its ethyl and methyl counterparts. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
647032-84-6 |
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Molecular Formula |
C10H15NO2SSe |
Molecular Weight |
292.27 g/mol |
IUPAC Name |
butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate |
InChI |
InChI=1S/C10H15NO2SSe/c1-4-5-6-13-9(12)8-7(2)15-10(11-8)14-3/h4-6H2,1-3H3 |
InChI Key |
APIRKQZKPGPDAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C([Se]C(=N1)SC)C |
Origin of Product |
United States |
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